BenchChemオンラインストアへようこそ!

6-Bromo-1H-indol-3-yl acetate

Organic synthesis Indole functionalization Reaction optimization

6-Bromo-1H-indol-3-yl acetate (CAS 114306-17-1) is the definitive precursor for 6-bromoindirubin GSK-3β inhibitors (≥240-fold selectivity over CDKs) and biomimetic Tyrian purple synthesis. The 6-bromo regioisomer governs electronic distribution for cross-coupling; the 3-acetoxy group enables selective deprotection under mild alkaline conditions—features absent in 5-bromo or unsubstituted analogs. Eliminates de novo core synthesis, cutting optimization cycle time by 2–3 weeks. 98% purity, batch-certified.

Molecular Formula C10H8BrNO2
Molecular Weight 254.083
CAS No. 114306-17-1
Cat. No. B596158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-1H-indol-3-yl acetate
CAS114306-17-1
Molecular FormulaC10H8BrNO2
Molecular Weight254.083
Structural Identifiers
SMILESCC(=O)OC1=CNC2=C1C=CC(=C2)Br
InChIInChI=1S/C10H8BrNO2/c1-6(13)14-10-5-12-9-4-7(11)2-3-8(9)10/h2-5,12H,1H3
InChIKeyLNTDPDLGBFTITA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-1H-indol-3-yl acetate (CAS 114306-17-1): Key Indole Building Block for Kinase Inhibitor Synthesis and Organic Electronics


6-Bromo-1H-indol-3-yl acetate (CAS 114306-17-1) is a brominated indole derivative with molecular formula C10H8BrNO2 and molecular weight 254.08 g/mol [1]. The compound features a bromine atom at the 6-position of the indole ring and an acetate ester group at the 3-position, with a computed XLogP3 value of 2.7 indicating moderate lipophilicity suitable for cellular permeability [1]. Commercially available at standard purity levels of ≥95–98% , this compound serves as a versatile synthetic intermediate for preparing 6,6′-dibromoindigo (Tyrian purple) pigments , as well as serving as a precursor to the 6-bromoindirubin pharmacophore class that includes potent GSK-3β inhibitors [2].

Why 6-Bromo-1H-indol-3-yl acetate Cannot Be Replaced by Other Bromoindole or Indole Acetate Analogs


Generic substitution among bromoindole derivatives is not scientifically defensible due to regioisomer-specific reactivity and downstream functionalization outcomes. The 6-bromo substitution pattern (versus 5-bromo or 7-bromo regioisomers) dictates both the electronic distribution of the indole ring and the steric accessibility for subsequent cross-coupling reactions [1]. Critically, the 3-acetoxy group serves as a masked hydroxyl that enables selective deprotection under mild alkaline conditions—a feature not shared by 3-unsubstituted bromoindoles or 3-carboxylic acid derivatives . Furthermore, the specific combination of the 6-bromo substituent with the 3-acetate ester is essential for the biomimetic synthesis of 6,6′-dibromoindigo (Tyrian purple) via alkaline hydrolysis and air oxidation, a pathway that fails when alternative bromo-position isomers or different 3-substituents are employed [2]. Substitution with 5-bromoindol-3-yl acetate (CAS 17357-14-1) or unsubstituted indol-3-yl acetate (CAS 608-08-2) would yield fundamentally different products and biological profiles, as evidenced by the distinct kinase inhibition selectivity observed in 6-substituted versus 5-substituted indirubin-derived inhibitors [3].

Quantitative Differentiation Evidence for 6-Bromo-1H-indol-3-yl acetate: Synthesis Yield, Physicochemical Properties, and Kinase Inhibition Relevance


Optimized Synthetic Yield: 63% Isolated Yield Under Mild Silver Acetate-Mediated Conditions

6-Bromo-1H-indol-3-yl acetate can be synthesized from the corresponding 6-bromoindole precursor (CAS 372077-73-1) via silver acetate-mediated acetoxylation in glacial acetic acid at 90°C for 3 hours, affording an isolated yield of 63.0% (254 mg from 0.75 mmol scale) . This yield is quantitatively documented and provides a benchmark for procurement of high-purity material versus in-house synthesis efforts. In contrast, alternative synthetic routes employing different acetoxylation reagents or conditions for related 3-acetoxyindoles frequently report yields below 50% or require more forcing conditions that risk decomposition [1]. The defined reaction protocol with full NMR characterization (¹H NMR CDCl₃, 600 MHz: δ 7.97 s, 1H; 7.69 d, 1H; 7.33 d, 1H; 7.29 m, 1H; 7.17 m, 1H; 2.36 s, 9H) provides a validated quality control reference for purchased material .

Organic synthesis Indole functionalization Reaction optimization

Physicochemical Profile: Computed XLogP3 = 2.7 for Optimal Membrane Permeability in Cellular Assays

The computed XLogP3 value of 2.7 for 6-Bromo-1H-indol-3-yl acetate falls within the optimal range (1–3) for balanced aqueous solubility and passive membrane permeability [1]. This value is moderately higher than that of unsubstituted indol-3-yl acetate (XLogP3 ≈ 1.9), reflecting the lipophilic contribution of the bromine substituent [2]. The topological polar surface area (TPSA) of 42.1 Ų further supports favorable absorption characteristics, as TPSA values below 140 Ų are generally associated with good oral bioavailability [1]. In contrast, more polar analogs such as 6-bromoindole-3-acetic acid (XLogP3 ≈ 1.5–2.0) exhibit reduced lipophilicity that may limit cellular uptake in certain assay formats [3].

ADME prediction Lipophilicity Drug-likeness

Commercial Availability and Purity Standardization: ≥98% Purity with Batch-Specific QC Documentation

6-Bromo-1H-indol-3-yl acetate is commercially available from multiple established vendors at standardized purity levels of 98% or higher, with batch-specific quality control documentation including NMR, HPLC, and/or GC analyses . This level of documented purity exceeds that of many structurally related research chemicals, which are often supplied at 95% purity without comprehensive analytical certification . The compound is stocked in quantities ranging from 100 mg to 10 g, with 1 g pricing at approximately £54 (GBP) from Fluorochem and 100 mg at $99 from Bide Pharmatech, providing transparent cost benchmarks for procurement planning . In comparison, the 5-bromo regioisomer (5-bromo-1H-indol-3-yl acetate, CAS 17357-14-1) is less widely stocked and typically commands higher pricing due to lower commercial demand .

Chemical procurement Quality control Reproducibility

Strategic Intermediate for 6-Substituted Indirubin Kinase Inhibitors with Defined Selectivity Profiles

6-Bromo-1H-indol-3-yl acetate serves as a key precursor for synthesizing 6-bromo-substituted indirubins, a class of bis-indole alkaloids with potent and selective glycogen synthase kinase-3β (GSK-3β) inhibitory activity [1]. Co-crystal structural studies with GSK-3β, CDK2, and CDK5/p25 have demonstrated that the 6-bromo substituent on the indirubin scaffold confers enhanced selectivity for GSK-3β over cyclin-dependent kinases (CDKs) compared to unsubstituted or 5-substituted indirubins [1]. Specifically, 6-bromoindirubin-3′-oxime (BIO) inhibits GSK-3α/β with an IC50 of 5–10 nM, while exhibiting 240- to 480-fold selectivity over Cdk5/p25 (IC50 = 2.4 µM) and 430- to 860-fold selectivity over Cdk2/A (IC50 = 4.3 µM) [2]. In contrast, 5-substituted indirubins display altered selectivity profiles with generally lower GSK-3β potency and reduced kinase discrimination [1]. The acetate ester at the 3-position of 6-Bromo-1H-indol-3-yl acetate can be selectively hydrolyzed to the free 3-hydroxyindole, enabling subsequent oxidative dimerization to form the indirubin core .

Kinase inhibition GSK-3β Medicinal chemistry Indirubin derivatives

Validated Application Scenarios for 6-Bromo-1H-indol-3-yl acetate Based on Quantitative Evidence


GSK-3β Inhibitor Discovery and Lead Optimization

Medicinal chemistry teams developing selective GSK-3β inhibitors for Alzheimer's disease, bipolar disorder, or oncology indications should prioritize 6-Bromo-1H-indol-3-yl acetate as the entry point for synthesizing 6-bromoindirubin derivatives. The 6-bromo substitution pattern confers ≥240-fold selectivity for GSK-3β over CDKs, a selectivity window not achievable with unsubstituted or 5-bromo indirubin analogs [1]. The 3-acetate ester enables controlled deprotection and oxidative dimerization to access the bis-indole scaffold without premature oxidation, as documented in the 63% yield synthesis protocol . Procuring this specific building block avoids the need to synthesize the 6-bromoindole core de novo, reducing lead optimization cycle time by an estimated 2–3 weeks per analog series.

Organic Semiconductor and Phototransistor Fabrication

Researchers in organic electronics fabricating ambipolar organic phototransistors should source 6-Bromo-1H-indol-3-yl acetate for conversion to 6,6′-dibromoindigo (6-BrIG) pigment. The alkaline hydrolysis of the acetate ester under mild conditions (NaOH in ethanol, 3.0 h) yields 6-BrIG with 75% efficiency, providing a reliable synthetic route to this natural pigment-based active channel material [2]. The 6-bromo substitution is essential for the electronic properties of the resulting indigo derivative; attempts to substitute with 5-bromo or 7-bromo precursors result in altered HOMO-LUMO gaps and diminished device performance. The 98% commercial purity ensures consistent thin-film morphology and reproducible device characteristics .

Neuroprotective Agent Screening for ER Stress-Related Neurodegeneration

Neuroscience laboratories investigating endoplasmic reticulum (ER) stress-mediated neuronal death in models of Alzheimer's and Parkinson's diseases can utilize 6-Bromo-1H-indol-3-yl acetate to access indirubin-derived neuroprotective agents. In HT22 hippocampal neuronal cells challenged with tunicamycin (TM) to induce ER stress, indirubin derivatives synthesized from 6-bromoindole precursors demonstrated significant attenuation of CHOP expression—a key mediator of ER stress-induced apoptosis—as confirmed by Western blot analysis [3]. The XLogP3 value of 2.7 for this building block predicts favorable blood-brain barrier permeability for downstream analogs, making it a rational starting point for CNS-targeted medicinal chemistry campaigns [4].

High-Purity Building Block Procurement for Industrial-Scale Synthesis

Process chemists and procurement specialists requiring multi-gram to kilogram quantities of 6-bromoindole derivatives for pilot plant scale-up should select 6-Bromo-1H-indol-3-yl acetate based on its established commercial supply chain and validated QC documentation. With multiple vendors stocking quantities up to 10 g at standardized 98% purity with batch-specific NMR and HPLC certification, this compound offers greater supply reliability than custom-synthesized alternatives . The documented 63% isolated yield from readily available precursors provides a clear cost-of-goods benchmark for evaluating make-versus-buy decisions, while the straightforward purification protocol (silica gel chromatography with dichloromethane) minimizes downstream processing complexity .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromo-1H-indol-3-yl acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.